6-溴-1-甲基喹喔啉-2,3-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

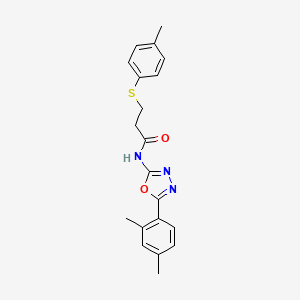

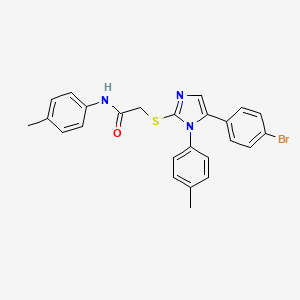

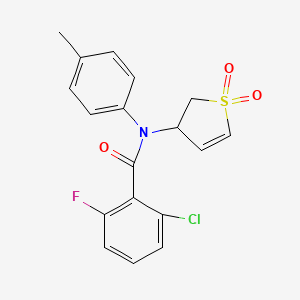

6-Bromo-1-methylquinoxaline-2,3-dione is a chemical compound that has gained significant attention in scientific research due to its diverse range of applications. It is a compound with the molecular formula C9H7BrN2O2 and a molecular weight of 255.071 .

Molecular Structure Analysis

The molecular structure of 6-Bromo-1-methylquinoxaline-2,3-dione consists of a quinoxaline ring with a bromine atom and a methyl group attached at specific positions . The InChI code for this compound isInChI=1S/C9H7BrN2O2/c1-12-7-3-2-5(10)4-6(7)11-8(13)9(12)14/h2-4H,1H3,(H,11,13). Physical And Chemical Properties Analysis

6-Bromo-1-methylquinoxaline-2,3-dione has a molecular weight of 255.071 . The compound’s InChI code isInChI=1S/C9H7BrN2O2/c1-12-7-3-2-5(10)4-6(7)11-8(13)9(12)14/h2-4H,1H3,(H,11,13).

科学研究应用

神经递质对神经胶质细胞增殖和分化的影响

6-溴-1-甲基喹喔啉-2,3-二酮在神经递质谷氨酸对神经胶质细胞的影响的调节中的作用背景下得到了研究。Yuan et al. (1998) 在大鼠小脑组织切片中对此进行了研究,发现谷氨酸通过选择性激活特定受体来调节少突胶质细胞发育,并且细胞去极化和电压依赖性 K+ 通道阻断可能是此过程的触发机制 (Yuan, Eisen, McBain, & Gallo, 1998)。

生物活性化合物合成

该化合物与生物活性化合物的合成有关。例如,Choi 和 Chi (2004) 描述了从 6-溴-2-甲基喹喔啉-5,8-二酮制备 7-烷基氨基-2-甲基喹啉-5,8-二酮,揭示了亲核取代反应和关键中间体的有效合成途径 (Choi & Chi, 2004)。

药理学研究

在药理学背景下,研究探索了喹喔啉-2,3-二酮的衍生物,如 6-溴-1-甲基喹喔啉-2,3-二酮,及其受体拮抗特性。蔡等人。(1997) 研究了这些化合物的一系列,发现一些化合物在特定受体位点是有效的拮抗剂,这可能有助于研究突触传递和神经系统疾病 (Cai et al., 1997)。

电化学应用

此外,其衍生物的电化学应用潜力也得到了研究。Yousef (2000) 探索了衍生自喹喔啉-2,3-二酮的席夫碱的电氧化,注意到其在对苯二酚电氧化中的催化性能及其在各种溶液中的稳定性 (Yousef, 2000)。

作用机制

Biochemical Pathways

The biochemical pathways affected by 6-Bromo-1-methylquinoxaline-2,3-dione are currently unknown . The compound’s effects on downstream pathways will depend on its specific targets and mode of action, which are areas of ongoing research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-Bromo-1-methylquinoxaline-2,3-dione . These factors could include the pH of the environment, the presence of other compounds, and the specific conditions within the cell.

属性

IUPAC Name |

7-bromo-4-methyl-1H-quinoxaline-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-12-7-3-2-5(10)4-6(7)11-8(13)9(12)14/h2-4H,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BROVAGOLEYHCJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Br)NC(=O)C1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-5-oxo-N-(m-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2695702.png)

![2-Chloro-N-[2-(4-fluorophenyl)oxan-4-yl]-N-methylacetamide](/img/structure/B2695705.png)

![[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B2695707.png)

![ethyl 4-[3-(2-furyl)-2-(2-methylphenyl)-4,6-dioxohexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B2695709.png)

![2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2695721.png)